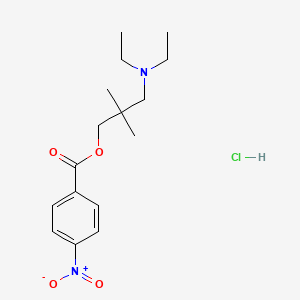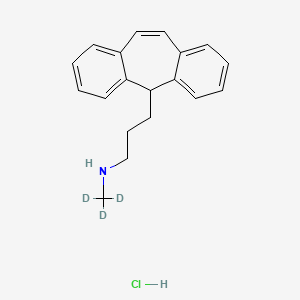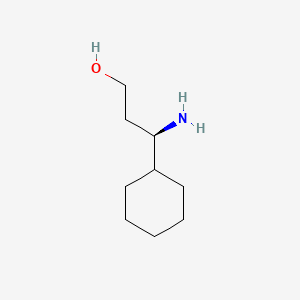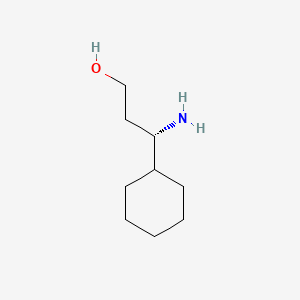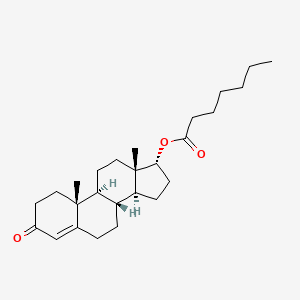
17-epi-Testosterone Enanthate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-epi-Testosterone Enanthate is a synthetic derivative of testosterone, an androgen and anabolic steroid. It is primarily used in hormone replacement therapy for men with low testosterone levels. The compound is an ester of testosterone, which allows for a slow release into the bloodstream, making it suitable for long-term administration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Testosterone Enanthate involves several key steps:
Etherification: 4-Androstene-3,17-dione (4-AD) is reacted with absolute ethyl alcohol, triethyl orthoformate, and pyridine bromide hydrobromide to form ether compounds.
Reduction and Hydrolysis: The etherate is then reduced using sodium borohydride or potassium borohydride in methanol, followed by hydrolysis with hydrochloric acid and sodium hydroxide to produce testosterone.
Halogenation: Finally, testosterone is reacted with benzene, pyridine, heptanoyl chloride, methanol, and hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, purity, and minimal environmental impact. The reaction conditions are carefully controlled to avoid the formation of side products and to maximize the efficiency of each step .
Analyse Chemischer Reaktionen
Types of Reactions: 17-epi-Testosterone Enanthate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 17-keto derivatives.
Reduction: Reduction reactions can convert it back to testosterone.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like acyl chlorides and anhydrides are used for ester substitution reactions.
Major Products:
Oxidation: 17-keto derivatives.
Reduction: Testosterone.
Substitution: Various ester derivatives depending on the substituent used
Wissenschaftliche Forschungsanwendungen
17-epi-Testosterone Enanthate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of steroids.
Biology: Studies on its effects on muscle growth, bone density, and overall metabolism.
Medicine: Used in clinical trials to evaluate its efficacy in treating hypogonadism and other testosterone deficiency-related conditions.
Industry: Employed in the development of hormone replacement therapies and performance-enhancing drugs
Wirkmechanismus
The mechanism of action of 17-epi-Testosterone Enanthate involves its conversion to testosterone in the body. Testosterone then exerts its effects through two main pathways:
Androgen Receptor Activation: Testosterone binds to androgen receptors, leading to the activation of specific genes that promote the development of male characteristics and muscle growth.
Conversion to Dihydrotestosterone (DHT) and Estradiol: Testosterone is converted to DHT and estradiol, which further modulate various physiological processes
Vergleich Mit ähnlichen Verbindungen
Testosterone Cypionate: Another ester of testosterone with a slightly longer half-life compared to enanthate.
Testosterone Propionate: A shorter-acting ester of testosterone, requiring more frequent administration.
Testosterone Undecanoate: An ester with a much longer half-life, suitable for less frequent dosing.
Uniqueness of 17alpha-Testosterone Enanthate: 17-epi-Testosterone Enanthate is unique due to its balanced pharmacokinetics, providing a steady release of testosterone over a period of time. This makes it a preferred choice for hormone replacement therapy, offering a balance between efficacy and convenience .
Eigenschaften
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23+,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCBWIIFXDYGNZ-PDVSWFIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219296-36-3 |
Source


|
| Record name | 17alpha-Testosterone enanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219296363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17.ALPHA.-TESTOSTERONE ENANTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474JQ2MWGO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)
![(4R,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one](/img/structure/B568777.png)
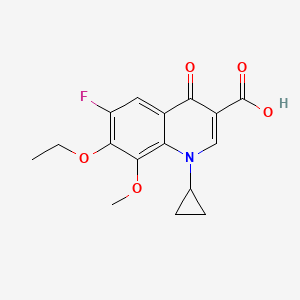
![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)
![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)
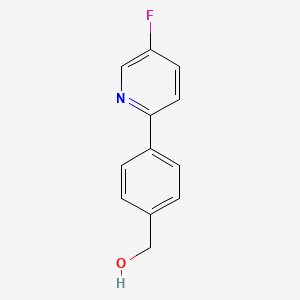
![3-(Ethylthio)-2-[[4-(5-fluoro-2-pyridinyl)phenyl]methyl]-7,8-dihydro-5,7,7-trimethyl-2H-imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(5H)-one](/img/structure/B568784.png)
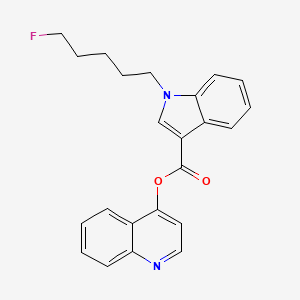
![3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid](/img/structure/B568788.png)
